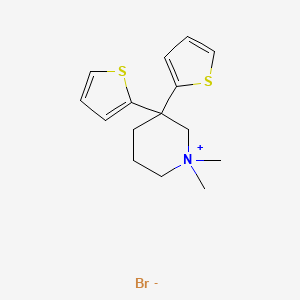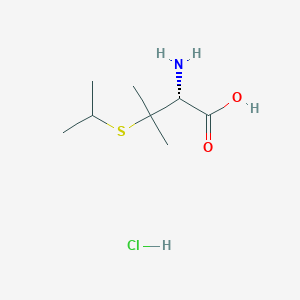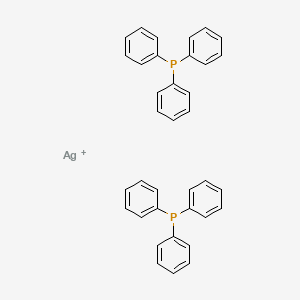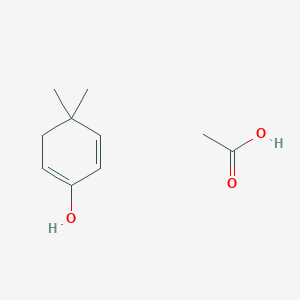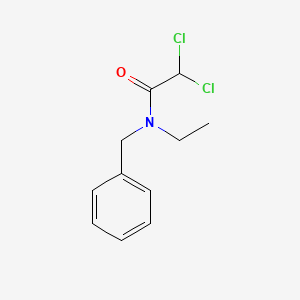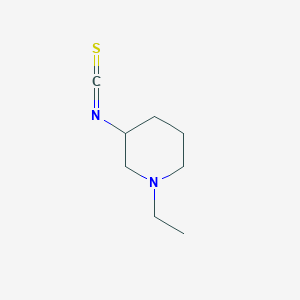
1-Ethoxy-4,4-dimethyl-2-pentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4,4-dimethyl-2-pentanone is an organic compound with the molecular formula C9H18O2 It is a ketone derivative characterized by the presence of an ethoxy group and two methyl groups attached to the second carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4,4-dimethyl-2-pentanone can be synthesized through several methods. One common approach involves the alkylation of 4,4-dimethyl-2-pentanone with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ethyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4,4-dimethyl-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethoxy-4,4-dimethyl-2-pentanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethoxy-4,4-dimethyl-2-pentanone involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
4,4-Dimethyl-2-pentanone: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
2,4-Dimethyl-3-pentanone: Similar structure but different positioning of methyl groups, leading to distinct chemical properties.
3,3-Dimethyl-2-butanone: Smaller carbon chain, resulting in different reactivity and applications.
Uniqueness: 1-Ethoxy-4,4-dimethyl-2-pentanone is unique due to the presence of both an ethoxy group and two methyl groups on the pentanone chain. This combination imparts specific chemical properties that make it valuable in various synthetic and research applications.
Properties
CAS No. |
51193-45-4 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-ethoxy-4,4-dimethylpentan-2-one |
InChI |
InChI=1S/C9H18O2/c1-5-11-7-8(10)6-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
IMNRVGSQVBQVOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


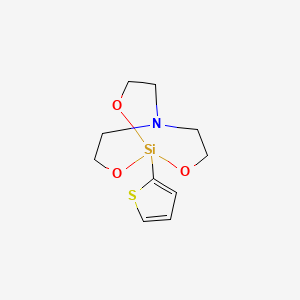

![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)

![1,4-Anhydro-1-(2-methyl-7-oxo-4,7-dihydro-2h-pyrazolo[4,3-d]pyrimidin-3-yl)pentitol](/img/structure/B14662179.png)
![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
